molecular formula C20H27NO2 B1212661 Fenalcomine CAS No. 34616-39-2

Fenalcomine

Cat. No.: B1212661
CAS No.: 34616-39-2
M. Wt: 313.4 g/mol
InChI Key: DOBLSWXRNYSVDC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Fenalcomine involves several steps. One of the documented methods includes the reaction of alpha-ethyl-p-[2-[(alpha-methylphenethyl)amino]ethoxy]benzyl alcohol with appropriate reagents under controlled conditions . The industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis techniques that ensure high yield and purity.

Chemical Reactions Analysis

Fenalcomine undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Fenalcomine is similar to other compounds in the amphetamine class, such as:

This compound’s unique combination of stimulant and anesthetic properties makes it a compound of interest in various fields of scientific research and industrial applications.

Properties

CAS No.

34616-39-2

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

1-[4-[2-(1-phenylpropan-2-ylamino)ethoxy]phenyl]propan-1-ol

InChI

InChI=1S/C20H27NO2/c1-3-20(22)18-9-11-19(12-10-18)23-14-13-21-16(2)15-17-7-5-4-6-8-17/h4-12,16,20-22H,3,13-15H2,1-2H3

InChI Key

DOBLSWXRNYSVDC-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O

Canonical SMILES

CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O

Related CAS

34535-83-6 (hydrochloride)

Synonyms

2(N-(beta-(4-(alpha-hydroxypropyl)phenoxy)ethyl)amino)1-phenylpropane
fenalcomine
fenalcomine hydrochloride
N-(beta-(p-1-hydroxypropyl)phenoxyethyl)-1-phenyl-2-aminopropane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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